2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole
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Overview
Description
2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethoxy-1H-benzo[d]imidazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For instance, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
- 2-(3,4-Dimethoxyphenyl)-1H-benzo[d]imidazol-5-amine
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Uniqueness
2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole stands out due to its dual imidazole-thiazole structure, which provides a unique combination of chemical properties. This duality allows for versatile interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H11N3O2S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-(5,6-dimethoxy-1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N3O2S/c1-16-9-5-7-8(6-10(9)17-2)15-11(14-7)12-13-3-4-18-12/h3-6H,1-2H3,(H,14,15) |
InChI Key |
KIHGLZIAWJUZHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)C3=NC=CS3)OC |
Origin of Product |
United States |
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